N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, also known as FIIN-3, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has been shown to inhibit the activity of a specific protein called FGFR, which is involved in the regulation of cell growth and division.
Mechanism of Action
N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide works by inhibiting the activity of FGFR, which is a protein that is involved in the regulation of cell growth and division. By inhibiting FGFR, this compound can prevent the growth and division of cancer cells, leading to the death of these cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. The compound has been shown to inhibit the growth and division of cancer cells, induce apoptosis, and inhibit the formation of blood vessels that supply nutrients to cancer cells. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide in lab experiments is its specificity for FGFR inhibition. This allows researchers to study the effects of FGFR inhibition on cancer cells, without affecting other cellular processes. In addition, this compound has been shown to be effective in preclinical models of cancer, making it a promising candidate for further study.
One limitation of using this compound in lab experiments is its cost and availability. The synthesis of this compound is complex and time-consuming, which can limit its use in large-scale experiments. In addition, the compound may not be suitable for all types of cancer, as the expression of FGFR varies among different cancer types.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide. One area of research is the development of more potent and selective FGFR inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. This could help to identify patients who are most likely to benefit from the treatment. Finally, the use of this compound in combination with other cancer treatments, such as immunotherapy, is an area of active research.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials for this compound synthesis are 4-fluoroaniline, 3-fluorobenzaldehyde, and indole-3-carboxaldehyde. The coupling reaction is carried out using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative. The final step involves the addition of a sulfonyl group to the molecule to form this compound.
Scientific Research Applications
N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of cancer cells. The compound has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. In addition, this compound has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S/c24-17-8-10-19(11-9-17)26-23(28)15-31(29,30)22-14-27(21-7-2-1-6-20(21)22)13-16-4-3-5-18(25)12-16/h1-12,14H,13,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDFHFLKNRBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.